molecular formula C17H23NO3S B275231 N-tert-butyl-6-propoxynaphthalene-2-sulfonamide

N-tert-butyl-6-propoxynaphthalene-2-sulfonamide

Cat. No. B275231
M. Wt: 321.4 g/mol
InChI Key: DCCCRJKXSHWRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-6-propoxynaphthalene-2-sulfonamide, also known as TBNPA, is a sulfonamide compound that has been widely used in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents like ethanol, acetone, and chloroform. TBNPA has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

N-tert-butyl-6-propoxynaphthalene-2-sulfonamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the preparation of metal complexes. N-tert-butyl-6-propoxynaphthalene-2-sulfonamide has been used in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide.

Mechanism of Action

N-tert-butyl-6-propoxynaphthalene-2-sulfonamide has been found to inhibit the activity of carbonic anhydrase by binding to its active site. Carbonic anhydrase plays a crucial role in the regulation of acid-base balance in the body. N-tert-butyl-6-propoxynaphthalene-2-sulfonamide has also been found to inhibit the activity of metalloproteinases, which are enzymes that play a role in tissue remodeling and repair.
Biochemical and Physiological Effects:
N-tert-butyl-6-propoxynaphthalene-2-sulfonamide has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-tert-butyl-6-propoxynaphthalene-2-sulfonamide has also been found to inhibit the migration and invasion of cancer cells. In addition, N-tert-butyl-6-propoxynaphthalene-2-sulfonamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-tert-butyl-6-propoxynaphthalene-2-sulfonamide in lab experiments is its high solubility in organic solvents. This makes it easy to dissolve and work with. N-tert-butyl-6-propoxynaphthalene-2-sulfonamide is also relatively stable and does not degrade easily. However, one of the limitations of using N-tert-butyl-6-propoxynaphthalene-2-sulfonamide is that it is a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of N-tert-butyl-6-propoxynaphthalene-2-sulfonamide in scientific research. One area of research is the development of N-tert-butyl-6-propoxynaphthalene-2-sulfonamide-based inhibitors of carbonic anhydrase for the treatment of diseases such as glaucoma and epilepsy. Another area of research is the development of N-tert-butyl-6-propoxynaphthalene-2-sulfonamide-based fluorescent probes for the detection of metal ions in biological systems. N-tert-butyl-6-propoxynaphthalene-2-sulfonamide has also been found to have potential as a neuroprotective agent, and further research is needed to explore its potential in this area.

Synthesis Methods

The synthesis of N-tert-butyl-6-propoxynaphthalene-2-sulfonamide involves the reaction of 6-propoxy-2-naphthalenesulfonyl chloride with tert-butylamine. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is then purified by recrystallization from a suitable solvent.

properties

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-tert-butyl-6-propoxynaphthalene-2-sulfonamide

InChI

InChI=1S/C17H23NO3S/c1-5-10-21-15-8-6-14-12-16(9-7-13(14)11-15)22(19,20)18-17(2,3)4/h6-9,11-12,18H,5,10H2,1-4H3

InChI Key

DCCCRJKXSHWRII-UHFFFAOYSA-N

SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC(C)(C)C

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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